
N-((5-((2-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-((5-((2-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide is a useful research compound. Its molecular formula is C29H23FN6O3S2 and its molecular weight is 586.66. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antiviral Activity
Compounds related to the given chemical structure have shown promise in antiviral applications, particularly against the avian influenza virus (H5N1). A study utilizing similar heterocyclic compounds based on furanone demonstrated significant antiviral activity, highlighting the potential of such molecules in combating viral infections (Flefel et al., 2012).
Fluorination Techniques
The chemical's structure suggests it undergoes fluorination, a critical step in synthesizing electron-rich heteroaromatic compounds. Research on decarboxylative fluorination without transition metals has proven effective for furan and other heteroaromatic carboxylic acids, indicating the relevance of such methods for synthesizing compounds with similar structures (Yuan et al., 2017).
Structural Characterization
Isostructural compounds with elements of the chemical have been synthesized and characterized, demonstrating the feasibility of obtaining crystals suitable for single-crystal diffraction studies. Such work aids in understanding the molecular and crystal structures of complex heterocyclic compounds (Kariuki et al., 2021).
Synthetic Cannabinoids Differentiation
Studies on similar pyrazole-based compounds have led to the identification and differentiation of research chemicals, emphasizing the importance of accurate structural characterization in the synthesis of novel compounds. This work is crucial for ensuring the purity and specificity of synthesized chemicals for research purposes (McLaughlin et al., 2016).
Antimicrobial Activity
Compounds with structural similarities have been synthesized and evaluated for antimicrobial activity, demonstrating significant potential against various microbial strains. This suggests the possible use of such compounds in developing new antimicrobial agents (Hamed et al., 2020).
properties
IUPAC Name |
N-[[5-[2-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H23FN6O3S2/c30-20-12-10-19(11-13-20)23-16-22(25-9-5-15-40-25)34-36(23)27(37)18-41-29-33-32-26(35(29)21-6-2-1-3-7-21)17-31-28(38)24-8-4-14-39-24/h1-15,23H,16-18H2,(H,31,38) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTWDGHHJSXDDMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C2=CC=CS2)C(=O)CSC3=NN=C(N3C4=CC=CC=C4)CNC(=O)C5=CC=CO5)C6=CC=C(C=C6)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H23FN6O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
586.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 2-formyl-6H-thieno[2,3-b]pyrrole-5-carboxylate](/img/structure/B2565121.png)
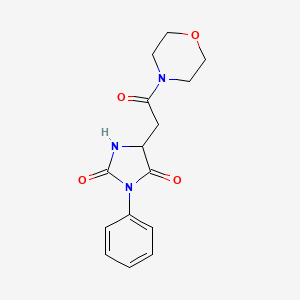
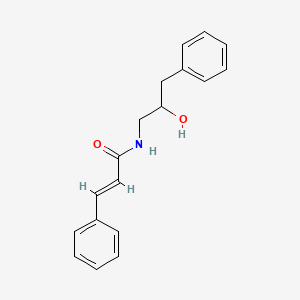
![8-(Methylsulfonyl)-4-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2565127.png)
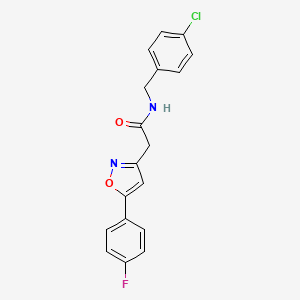
![2-[(4-Aminophenyl)thio]-N-(4-methoxyphenyl)acetamide](/img/structure/B2565132.png)
![1-{[2-(2,4-dimethylphenyl)-2-oxoethyl]sulfanyl}-4-[(2-methoxyphenyl)methyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2565133.png)
![ethyl 6-methyl-2-{[(1-oxo-3,4-dihydro-1H-isochromen-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2565135.png)
![6-oxo-N-(thiazol-2-yl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2565136.png)
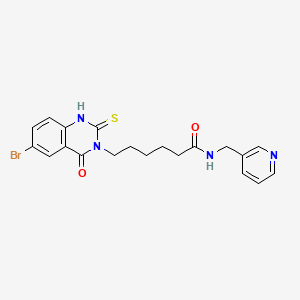
![N-[(4-oxo-3H-phthalazin-1-yl)methyl]-2,2-diphenylacetamide](/img/structure/B2565139.png)
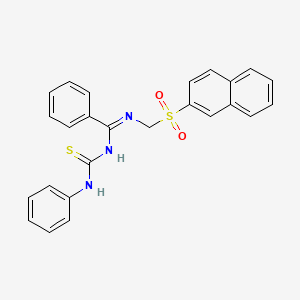
![1-(4-{[(2-Chlorobenzyl)sulfonyl]methyl}-4-hydroxypiperidino)-2,2-dimethyl-1-propanone](/img/structure/B2565141.png)
![2-(2-Ethoxyethyl)-6-(2-methoxy-5-methylphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2565143.png)